1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-12-4-6-15(7-5-12)16-9-18-17(19(25)10-16)11-21-24(18)20-22-13(2)8-14(3)23-20/h4-8,11,16H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRHMNYSWNHMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=NN3C4=NC(=CC(=N4)C)C)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 4,6-dimethylpyrimidine with a suitable hydrazine derivative, followed by cyclization with a 4-methylphenyl ketone under acidic or basic conditions to form the indazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The reaction parameters such as temperature, pressure, and pH are meticulously controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogens or other substituents can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce fully or partially hydrogenated compounds.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Uniqueness
Compared to similar compounds, 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, for example, may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.
Biological Activity
The compound 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a member of the indazole family, which has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C16H17N5O
- Molecular Weight : 295.34 g/mol
- CAS Number : 81261-93-0
Biological Activity Overview
-
Human Neutrophil Elastase (HNE) Inhibition
- Recent studies have shown that derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one core exhibit significant inhibition of human neutrophil elastase (HNE), a serine protease involved in inflammatory responses. The compound demonstrated potent inhibitory activity with Ki values ranging from 6 to 35 nM , indicating strong potential as a therapeutic agent for inflammatory diseases and certain cancers .
-
Opioid Receptor Modulation
- Research indicates that compounds structurally similar to this compound can act as opioid receptor agonists. They produce antinociceptive effects with reduced gastrointestinal side effects compared to traditional opioids like morphine. This suggests a promising avenue for pain management with fewer adverse effects .
-
In Vitro and In Vivo Studies
- Various pharmacological assays have been conducted to evaluate the compound's efficacy:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Competitive Inhibition : The compound acts as a competitive inhibitor of HNE, which is crucial in mediating inflammatory responses. Kinetic studies using Lineweaver–Burk plots have confirmed this mechanism .
- Opioid Receptor Agonism : By binding to opioid receptors, the compound mimics natural ligands, leading to analgesic effects while minimizing typical side effects associated with opioid treatment .
Study 1: HNE Inhibition
A research group synthesized a series of indazole derivatives and assessed their activity against HNE. The most potent inhibitors exhibited Ki values in the low nanomolar range (as low as 6 nM), demonstrating significant promise for treating conditions characterized by excessive elastase activity .
Study 2: Opioid Activity
Another study evaluated the analgesic properties of a similar indazole derivative in animal models. Results indicated that while it effectively reduced pain perception through opioid pathways, it caused significantly less gastrointestinal dysfunction compared to morphine-based treatments .
Summary Table of Biological Activities
Q & A
Q. Table 1: Illustrative Reaction Optimization
| Parameter | Condition A (Default) | Condition B (Optimized) |
|---|---|---|
| Temperature (°C) | 70 | 85 |
| Solvent | Ethanol | Acetic acid |
| Reaction Time (h) | 12 | 8 |
| Yield (%) | 55 | 72 |
Validation : Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via ¹H NMR (e.g., absence of aromatic proton splitting at δ 7.2–8.1 ppm indicates successful substitution) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm for pyrimidine-CH₃) and verifies indazole carbonyl resonance (~δ 165–170 ppm) .
- X-ray crystallography : Resolves structural ambiguities (e.g., tautomerism in the tetrahydroindazolone ring) using SHELXL for refinement .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of 4-methylphenyl group at m/z ~105) .
Advanced: How can contradictions between NMR and crystallographic data be resolved?
Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism or conformational flexibility). Methodological strategies include:
- Low-temperature NMR : Suppress motional averaging (e.g., at –40°C in CD₂Cl₂) to observe distinct proton environments .
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian) with experimental data to identify dominant conformers .
- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine structures with overlapping lattices, ensuring accurate bond-length validation .
Advanced: What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
Answer:
- Core modifications : Substitute the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to assess electronic effects on bioactivity. Use Suzuki-Miyaura coupling for aryl diversification .
- Heterocycle replacement : Replace the pyrimidine ring with triazine or pyridine, leveraging microwave-assisted synthesis to accelerate heterocycle formation .
- Pharmacophore mapping : Generate 3D electrostatic potential maps (via ORTEP-3) to identify critical hydrogen-bonding motifs .
Advanced: How can reaction mechanisms for key synthetic steps be elucidated?
Answer:
- Isotopic labeling : Introduce ¹⁵N-labeled hydrazine precursors to track nitrogen incorporation into the indazole ring via ¹⁵N NMR .
- Kinetic profiling : Use in-situ IR to monitor carbonyl intermediate formation (e.g., ~1700 cm⁻¹ for lactam) under varying pH conditions .
- Computational modeling : Simulate transition states (e.g., using Gaussian) for cyclization steps to identify rate-limiting barriers .
Advanced: What approaches are recommended for identifying biological targets?
Answer:
- In vitro profiling : Screen against kinase or GPCR panels (e.g., Eurofins Cerep) to detect inhibition/activation patterns .
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- Molecular docking : Use AutoDock Vina to predict binding poses against homology models of suspected targets (e.g., cyclin-dependent kinases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
